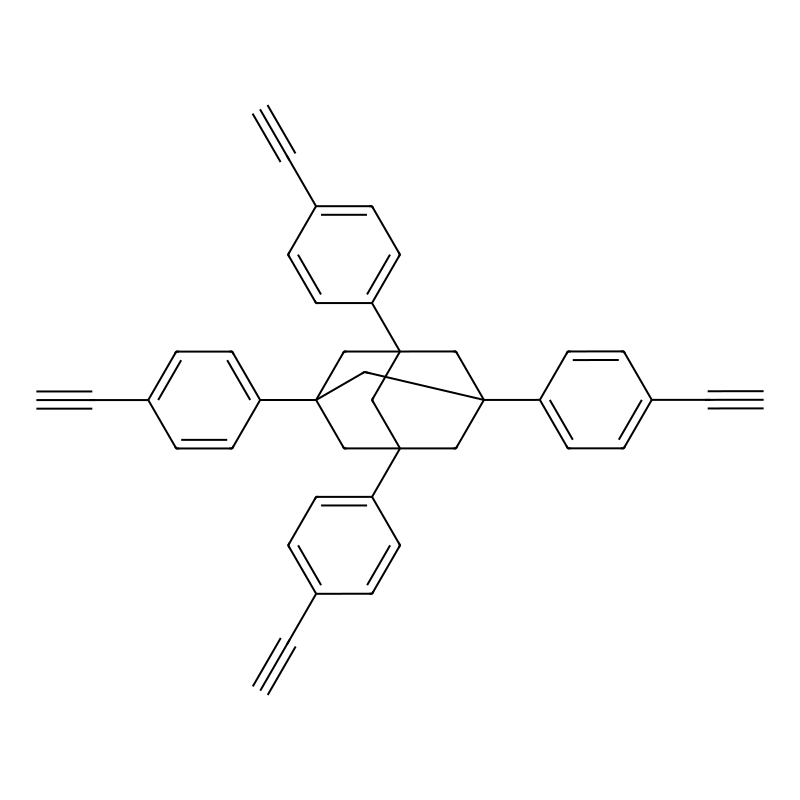

1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane is a synthetic organic compound with the molecular formula C₄₂H₃₂ and a molecular weight of 536.70 g/mol. This compound features a unique adamantane backbone, which is a polycyclic hydrocarbon known for its stability and rigidity. The structure consists of four ethynylphenyl groups attached to the adamantane core, making it a tetra-substituted derivative. This configuration contributes to its interesting physical and chemical properties, including potential applications in materials science and organic electronics .

- COFs formation: The combination of rigid and functional groups makes this molecule a potential candidate for the construction of COFs, which are crystalline materials with well-defined pores. The ethynyl groups could serve as linking sites for polymerization, while the adamantane core provides structural stability.

Organic Chemistry

The molecule possesses an adamantane core, a cage-like structure common in many pharmaceuticals. The presence of four ethynylphenyl groups attached to the adamantane core introduces functional groups that can participate in various organic reactions. Researchers might study these functionalities for their potential applications in organic synthesis or materials science [].

Material Science

The combination of the rigid adamantane core and the ethynylphenyl groups could lead to interesting material properties. Scientists might investigate this molecule for its potential use in the development of new electronic materials or polymers [].

- Cross-Coupling Reactions: The terminal alkyne groups can undergo coupling reactions with halides or other electrophiles to form more complex structures.

- Hydrogenation: The ethynyl groups can be hydrogenated to form vinyl or alkyl groups under appropriate catalytic conditions.

- Oxidation: The compound may also be susceptible to oxidation reactions that could modify the ethynyl functionalities .

The synthesis of 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane typically involves multi-step organic synthesis techniques. Common methods include:

- Sonogashira Coupling: This method involves the coupling of terminal alkynes with aryl halides in the presence of a palladium catalyst and a base. This technique is effective for constructing the ethynylphenyl substituents on the adamantane core.

- Functionalization of Adamantane: Initial functionalization of adamantane can be achieved through various electrophilic substitutions to introduce reactive sites for further modifications.

- Purification Techniques: Following synthesis, purification methods such as column chromatography or recrystallization are used to isolate the desired product in high purity .

1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane has potential applications in several fields:

- Organic Electronics: Its unique structure may allow it to function as a semiconductor material or in organic light-emitting diodes (OLEDs).

- Polymer Chemistry: The compound can be used as a building block for creating novel polymeric materials with enhanced mechanical properties.

- Nanotechnology: Its rigid structure may find applications in the design of nanoscale devices or as components in nanocomposites .

Interaction studies involving 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane are still emerging. Understanding how this compound interacts with other molecules can provide insights into its potential applications. Investigations could focus on:

- Binding Affinities: Evaluating how well this compound binds to various biological targets or materials.

- Stability Studies: Assessing how environmental factors affect its stability and reactivity over time.

Several compounds share structural similarities with 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane. These include:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1,3,5,7-Tetrakis(4-bromophenyl)adamantane | C₃₄H₂₈Br₄ | Contains bromine substituents; potential for different reactivity profiles |

| 1,3-Diphenyladamantane | C₂₁H₂₄ | Simpler structure; used in studies of molecular interactions |

| 1-(4-Ethynylphenyl)-adamantane | C₁₈H₁₈ | A mono-substituted derivative; useful for studying single substituent effects |

The uniqueness of 1,3,5,7-tetrakis(4-ethynylphenyl)adamantane lies in its tetra-substitution pattern and the presence of multiple ethynyl groups that enhance its reactivity and potential applications compared to these similar compounds.